molecular formula C22H19NO3 B608941 Hdac8-IN-1

Hdac8-IN-1

Cat. No.: B608941
M. Wt: 345.4 g/mol
InChI Key: ASHPRZYGCOMVHO-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC8-IN-1 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and fibrotic diseases .

Mechanism of Action

Mode of Action

Hdac8-IN-1 interacts with HDAC8 by inhibiting its enzymatic activity. HDAC8 is a zinc-dependent enzyme that removes acetyl groups from the N-terminal terminal histone end, thus deacetylating, and condensing chromatin to promote gene activation . By inhibiting HDAC8, this compound prevents this deacetylation process, leading to changes in gene expression.

Biochemical Pathways

HDAC8 plays a pivotal role in various biochemical pathways. It preferentially deacetylates histones at histone H3 lysine 9 (H3K9) and H3 lysine 27 (H3K27), regulating the transcription of its target genes . HDAC8 also catalyzes in vitro deacetylation of the K(ac)20 site on the H4 histone tail . The deacetylation of these histones by HDAC8 leads to chromatin condensation and transcription repression . Therefore, inhibition of HDAC8 by this compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the efficacy of hdac inhibitors can be influenced by their pharmacokinetic properties

Result of Action

The inhibition of HDAC8 by this compound results in various molecular and cellular effects. HDAC8 is involved in various aspects of cancer progression, such as cancer cell proliferation, metastasis, immune evasion, and drug resistance . Therefore, the inhibition of HDAC8 can potentially affect these processes. For example, knocking down or inhibiting HDAC8 impaired murine Treg suppressive function in vitro and in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the phosphorylated form of HDAC8 is located in both the cytoplasm and nucleus of cancerous cells such as HeLa, whereas in normal cells (HEK293) it is primarily found in the cytoplasm . This suggests that the cellular environment can influence the action of this compound. Additionally, factors such as tumor heterogeneity and unexpected off-target effects can also influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Hdac8-IN-1 is known to interact with Histone deacetylases (HDACs), a class of epigenetic enzymes involved in transcriptional repression and chromatin condensation mechanisms . Specifically, this compound has been found to interact with HDAC8, a class I HDAC . This interaction plays a pivotal role in the modulation of several cellular pathways such as cell proliferation, apoptosis, neurogenesis, and epigenetic regulations .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to limit the shifting towards the fibrotic phenotype in cells . It also decreases TGF-β1 expression and related downstream signaling pathways—MAPK-Smad2/3 and JAK2-STAT3—in LX-2 h HSCs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with AKT1 to decrease its acetylation while increasing its phosphorylation .

Temporal Effects in Laboratory Settings

It is known that the compound has long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound interacts with various transporters or binding proteins .

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HDAC8-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

HDAC8-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24)/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPRZYGCOMVHO-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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